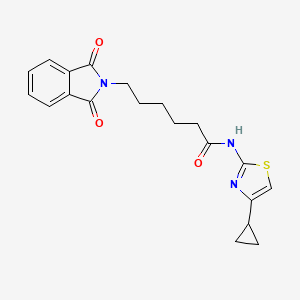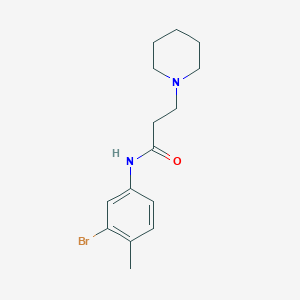![molecular formula C10H10O6S B11505432 7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B11505432.png)
7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienodioxine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with ethoxycarbonyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-b][1,4]dioxine core. The introduction of ethoxycarbonyl and carboxylic acid groups is achieved through esterification and carboxylation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Various substitution reactions can occur, where functional groups on the thieno[3,4-b][1,4]dioxine core are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) and chlorine (Cl2), are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienodioxine derivatives, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: In medicine, research is focused on the compound’s potential therapeutic properties. Studies are conducted to evaluate its efficacy as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Thieno[3,4-b][1,4]dioxine Derivatives: Compounds with similar thieno[3,4-b][1,4]dioxine cores but different functional groups.
Ethoxycarbonyl Derivatives: Compounds containing ethoxycarbonyl groups attached to various aromatic or heterocyclic cores.
Carboxylic Acid Derivatives: Compounds with carboxylic acid functional groups attached to different molecular frameworks.
Uniqueness: 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is unique due to the combination of its thieno[3,4-b][1,4]dioxine core with both ethoxycarbonyl and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10O6S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
5-ethoxycarbonyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid |
InChI |
InChI=1S/C10H10O6S/c1-2-14-10(13)8-6-5(15-3-4-16-6)7(17-8)9(11)12/h2-4H2,1H3,(H,11,12) |
InChI Key |
PDGLGMXUCZAOLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C(=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-methoxy-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11505353.png)
![1-(Furan-2-yl)-3-methoxy-13,14-dihydronaphtho[1,2-i][1,9]phenanthroline-2-carbonitrile](/img/structure/B11505359.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11505360.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11505372.png)

![Benzamide, 3-methoxy-N-(5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B11505382.png)
![Ethyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11505387.png)
![Acetamide, 2-[(4-fluorobenzenesulfonyl)(methyl)amino]-N-phenethyl-](/img/structure/B11505395.png)
![7-(3-hydroxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505404.png)
![2-furyl{1-[(4-isopropylphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}methanone](/img/structure/B11505408.png)
![Ethyl 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B11505409.png)

![Ethyl 4-[({3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11505429.png)
